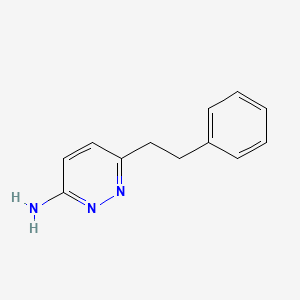
6-Phenethylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenethylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and anti-inflammatory properties . The structure of this compound includes a pyridazine ring substituted with a phenethyl group at the 6th position and an amine group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenethylpyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the cyclization of β,γ-unsaturated hydrazones in the presence of copper catalysts, which provides 1,6-dihydropyridazines that can be converted to pyridazines under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of readily available starting materials and mild reaction conditions is preferred to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines .
Aplicaciones Científicas De Investigación
6-Phenethylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Phenethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects .
Comparación Con Compuestos Similares
Pyridazine: A basic heterocyclic compound with similar pharmacological properties.
Pyridazinone: A derivative of pyridazine with additional oxygen functionality.
Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring.
Uniqueness: 6-Phenethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenethyl group enhances its biological activity and selectivity compared to other pyridazine derivatives .
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
6-(2-phenylethyl)pyridazin-3-amine |
InChI |
InChI=1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15) |
Clave InChI |
GHBOYEBISSFRRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=NN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


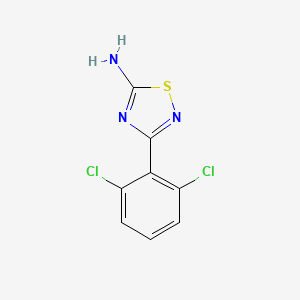

![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
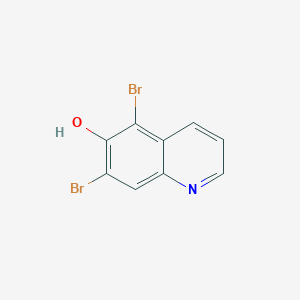
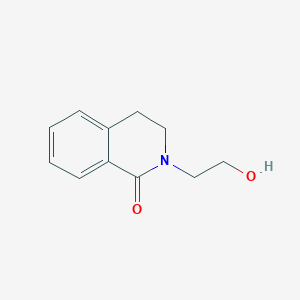
![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
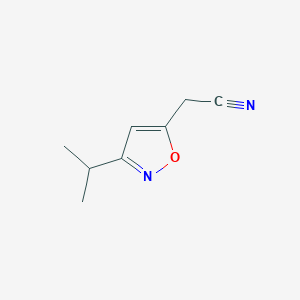
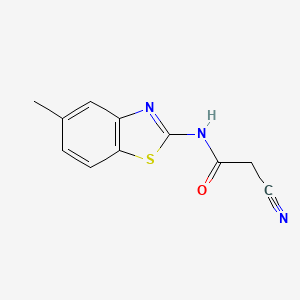
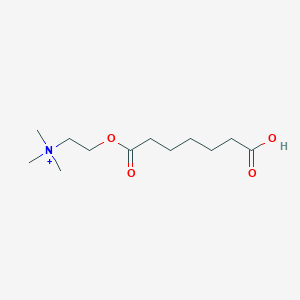
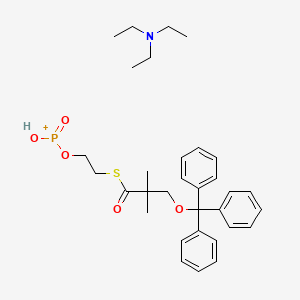
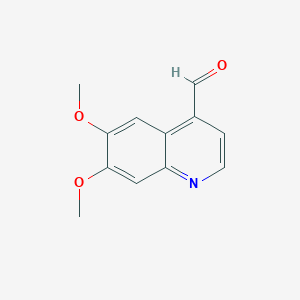
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
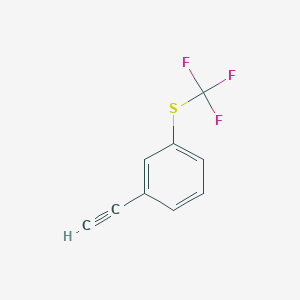
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
